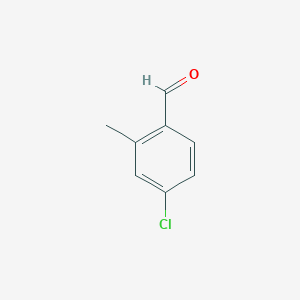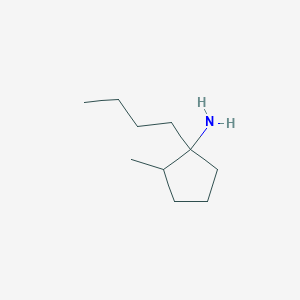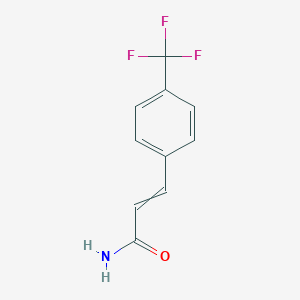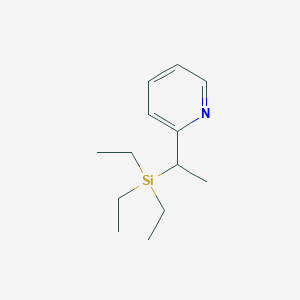
2-(1-Triethylsilylethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Triethylsilylethyl)pyridine is a chemical compound that belongs to the pyridine family. It is commonly known as TESPy or TESEPy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(1-Triethylsilylethyl)pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization, which is essential for cell division. This mechanism of action is similar to that of some anticancer drugs, which target rapidly dividing cells.
Effets Biochimiques Et Physiologiques
2-(1-Triethylsilylethyl)pyridine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, which is programmed cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(1-Triethylsilylethyl)pyridine may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1-Triethylsilylethyl)pyridine is its ease of synthesis. It can be synthesized in good to excellent yields using a simple reaction. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(1-Triethylsilylethyl)pyridine. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy against different types of cancer cells and in animal models. Another direction is to explore its potential as a building block for the synthesis of MOFs. This could involve synthesizing new MOFs using 2-(1-Triethylsilylethyl)pyridine and testing their properties. Finally, further research is needed to understand its mechanism of action and to optimize its synthesis for use in various applications.
Méthodes De Synthèse
The synthesis of 2-(1-Triethylsilylethyl)pyridine involves the reaction of 2-bromoethyltriethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The product is obtained by purification using column chromatography. This method yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
2-(1-Triethylsilylethyl)pyridine has found applications in various scientific fields. In organic synthesis, it has been used as a ligand for palladium-catalyzed cross-coupling reactions. It has also been used as a reagent for the synthesis of pyridine derivatives. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In medicinal chemistry, it has shown potential as an anticancer agent.
Propriétés
Numéro CAS |
113948-60-0 |
|---|---|
Nom du produit |
2-(1-Triethylsilylethyl)pyridine |
Formule moléculaire |
C13H23NSi |
Poids moléculaire |
221.41 g/mol |
Nom IUPAC |
triethyl(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |
Clé InChI |
NVJZHJNDFDTSFS-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
SMILES canonique |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
Synonymes |
Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



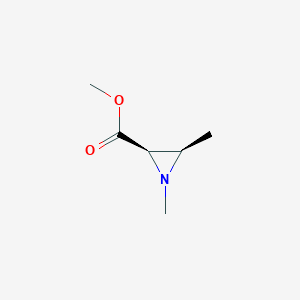
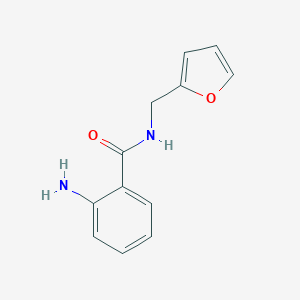
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
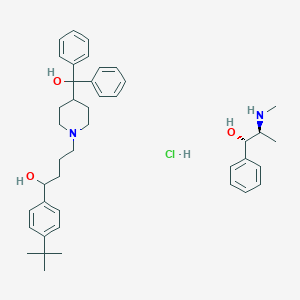
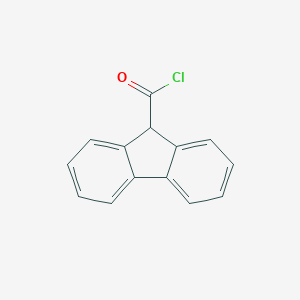
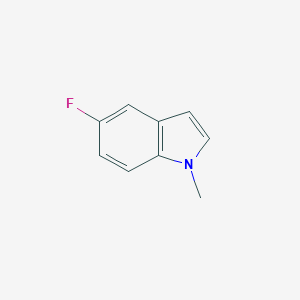
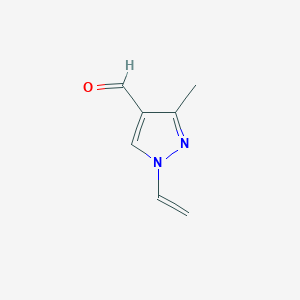
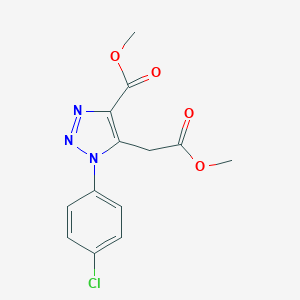
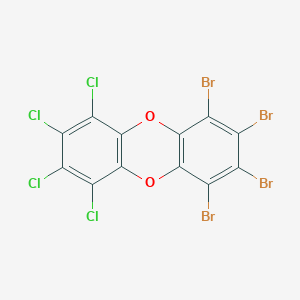
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
